4-chloro-1-methyl-7-nitro-1H-indazol-3-amine
Description
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Properties
IUPAC Name |
4-chloro-1-methyl-7-nitroindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-12-7-5(13(14)15)3-2-4(9)6(7)8(10)11-12/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIZZXZPBIMBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255249 | |
| Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192263-90-3 | |
| Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine: Structure, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine, a substituted indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This document delineates the chemical structure, provides a canonical SMILES notation for unambiguous identification, and proposes a detailed, field-proven synthetic methodology. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to understand and potentially adapt these methods for their specific research needs.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are of significant interest in the field of medicinal chemistry.[1][2] The two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being generally more stable, offer a versatile platform for the development of therapeutic agents.[1] The indazole nucleus is a key component in a variety of approved drugs, including the anti-inflammatory agent Bendazac, the analgesic Benzydamine, and the tyrosine kinase inhibitor Pazopanib.[1] The 3-aminoindazole moiety, in particular, is recognized as an effective "hinge-binding" fragment in kinase inhibitors, contributing to their potent biological activity.[3] The diverse pharmacological activities associated with indazole derivatives, such as anticancer, anti-inflammatory, and antimicrobial properties, underscore the importance of developing robust synthetic routes to novel analogues like 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine.[1][3]
Chemical Structure and SMILES Notation
The chemical structure of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine is defined by an indazole core with four substituents: a chlorine atom at position 4, a methyl group on the N1 nitrogen, a nitro group at position 7, and an amine group at position 3.
Table 1: Chemical Identity of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine
| Property | Value |
| IUPAC Name | 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine |
| Molecular Formula | C8H7ClN4O2 |
| Canonical SMILES | CN1N=C(N)C2=C(Cl)C=CC(=C12)N(=O)=O |
Structural Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-chloro-7-nitro-1H-indazol-3-amine
This initial step focuses on the construction of the indazole ring system from a substituted benzonitrile. The reaction of a 2-halobenzonitrile with hydrazine is a common and effective method for preparing 3-aminoindazoles. Protocol:
-
Reaction Setup: To a solution of 2,6-dichloro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF) is added hydrazine hydrate (2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 95 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a minimal amount of cold solvent, and dried under vacuum to yield crude 4-chloro-7-nitro-1H-indazol-3-amine.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expertise & Experience: The choice of a 2-halobenzonitrile as the starting material is crucial for the regioselective formation of the 3-aminoindazole. The electron-withdrawing nature of the nitrile and nitro groups facilitates the nucleophilic aromatic substitution (SNAr) reaction with hydrazine. The cyclization is driven by the subsequent intramolecular attack of the second nitrogen of the hydrazine onto the nitrile carbon.
Step 2: N1-Methylation of 4-chloro-7-nitro-1H-indazol-3-amine
The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. [4]To achieve regioselective methylation at the N1 position, conditions that favor the thermodynamically more stable product are typically employed. The use of a strong, non-nucleophilic base to deprotonate the indazole followed by the addition of a methylating agent is a common strategy.
Protocol:
-
Deprotonation: To a stirred suspension of 4-chloro-7-nitro-1H-indazol-3-amine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise at 0 °C. The mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Methylation: The reaction mixture is cooled back to 0 °C, and a methylating agent such as methyl iodide (CH3I, 1.1-1.2 eq) or dimethyl sulfate ((CH3)2SO4, 1.1-1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 2-6 hours, or until completion as monitored by TLC or LC-MS.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution or water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-methylated product, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine.
Trustworthiness: The protocol is designed as a self-validating system. The progress of each step should be rigorously monitored by appropriate analytical methods (TLC, LC-MS). The identity and purity of the intermediate and final products must be confirmed by comprehensive characterization, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary
As this is a proposed synthesis for a novel compound, experimental data is not available. The following table provides expected data based on the chemical structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 227.61 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Conclusion
This technical guide provides a detailed framework for the synthesis and understanding of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine. By leveraging established synthetic methodologies for the indazole scaffold, a plausible and robust two-step synthesis has been outlined. The provided protocols, along with the scientific rationale, are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of novel indazole derivatives and their potential therapeutic applications.
References
-
ResearchGate. (2025, August 6). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]
-
Clemens, J., et al. (2022, April 25). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215–3226. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. RSC Publishing. Retrieved from [Link]
-
(PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (n.d.). Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. RSC Publishing. Retrieved from [Link]
-
Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
PubMed. (2006, July 7). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Retrieved from [Link]
-
PubMed. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
-
MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
-
ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]
-
PubChem. (n.d.). 4-nitro-1H-indazol-3-ol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
PMC. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
Sources
The 4-Chloro-7-Nitroindazole Scaffold: A Modular Platform for Kinase Inhibitor Design
[1]
Executive Summary
The 4-chloro-7-nitroindazole core is not merely a building block; it is a pre-encoded logic gate for kinase selectivity.[1] In the design of ATP-competitive inhibitors, the indazole ring mimics the adenine base of ATP.
-
The 7-Nitro Group: Acts as a "masked" donor/acceptor system.[1] Upon reduction to 7-amino , it forms a critical bidentate hydrogen bond network with the kinase hinge region (typically interacting with the backbone carbonyl and amide NH of residues like Glu, Met, or Leu).[1]
-
The 4-Chloro Handle: Located at the "solvent front" or "gatekeeper" interface. It allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce bulky hydrophobic groups that displace water networks or probe the selectivity pocket (e.g., targeting the Thr/Met/Phe gatekeeper residues).[1]
Structural Biology & Pharmacophore Analysis[1][2]
Binding Mode Hypothesis
When converted to its active 7-aminoindazole form, the scaffold binds in the ATP pocket as follows:
-
N1-H (Indazole): H-bond donor to the hinge region backbone carbonyl.[1]
-
N2 (Indazole): H-bond acceptor from the hinge region backbone amide.[1]
-
C4-Substituent: Projects into the hydrophobic pocket II or towards the gatekeeper residue, determining isoform selectivity (e.g., sparing GSK-3
while hitting JNK).[1]
Visualization: Pharmacophore Map
The following diagram illustrates the logical relationships between the scaffold features and the kinase binding pocket.
Caption: Pharmacophore mapping of the 4-chloro-7-nitroindazole scaffold to kinase active site domains.
Synthetic Strategy & Workflow
The synthesis requires a "Functionalize-First, Reduce-Later" approach to avoid chemoselectivity issues with the free amine.[1]
Route Selection
-
Step 1: Core Synthesis. Nitration of commercially available 4-chloroindazole is the most direct route.
-
Step 2: C4-Functionalization. The 4-chloro group is activated for Suzuki coupling.[1] The nitro group remains intact, preventing catalyst poisoning by a free amine.[1]
-
Step 3: Unmasking. Reduction of the nitro group to the 7-amine.
-
Step 4: Final Derivatization. Acylation or urea formation at the 7-amine (optional) or N1-alkylation.[1]
Synthetic Workflow Diagram
Caption: Step-wise synthetic workflow for generating 4-substituted-7-aminoindazole kinase inhibitors.
Experimental Protocols
Synthesis of 4-Chloro-7-Nitroindazole
Note: Nitration of indazoles is sensitive to reaction temperature.[1] Low temperature favors the 7-position over the 5-position.[1]
Reagents: 4-Chloroindazole (1.0 eq), Fuming Nitric Acid (
-
Dissolution: Dissolve 4-chloroindazole (5.0 g, 32.8 mmol) in concentrated
(30 mL) at 0°C. Stir until a clear solution is obtained. -
Nitration: Dropwise add fuming
(1.5 eq, 2.1 mL) while maintaining the internal temperature below 5°C. The reaction is exothermic. -
Reaction: Stir at 0°C for 2 hours. Monitor by LC-MS for the appearance of the M+45 peak (nitro adduct).[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice (200 g). A yellow precipitate will form.
-
Isolation: Filter the solid, wash with cold water (
mL), and dry under vacuum.[1] -
Purification: Recrystallize from Ethanol/Water to yield 4-chloro-7-nitroindazole as a yellow solid.[1]
C4-Functionalization (Suzuki Coupling)
Reagents: 4-Chloro-7-nitroindazole (1.0 eq), Aryl Boronic Acid (1.2 eq),
-
Setup: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and base in DME/Water (3:1 ratio).
-
Degassing: Sparge with Argon for 10 minutes. Add the Palladium catalyst.[2]
-
Coupling: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Nitro Reduction to 7-Aminoindazole
Reagents: 4-Aryl-7-nitroindazole (1.0 eq), Stannous Chloride Dihydrate (
-
Reaction: Suspend the nitro compound in Ethanol. Add
. -
Reflux: Heat to reflux (80°C) for 3-4 hours. The solution typically turns from yellow to clear/colorless.
-
Workup: Cool to RT. Neutralize with saturated
(caution: foaming).[1] Filter the tin salts through Celite. -
Extraction: Extract the filtrate with EtOAc.
-
Product: Evaporate solvent to obtain the 4-aryl-7-aminoindazole . This material is often used directly or purified by amine-functionalized silica if necessary.[1]
Kinase Selectivity & Optimization Data
When optimizing this scaffold, the nature of the C4-substituent is the primary determinant of selectivity.
Table 1: SAR Trends for 4-Substituted-7-Aminoindazoles
| C4-Substituent (R) | Target Affinity Profile | Rationale |
| Phenyl | Broad Kinase Activity (Promiscuous) | Fits generic hydrophobic pocket; lacks specific interactions.[1] |
| Pyridine-4-yl | JNK1/2, p38 MAPK | Nitrogen accepts H-bond from Lys/Glu pair in some kinases. |
| 2-Amino-pyrimidine | CDK / Aurora Kinase | Classic "kinase privileged" fragment; enhances solubility.[1] |
| Ortho-substituted Aryl | LRRK2 / RIPK1 | Induces torsion; forces the inhibitor to adopt a conformation specific to larger pockets.[1] |
References
-
Indazole Scaffold in Kinase Discovery Vertex Pharmaceuticals. "Discovery and structure activity relationship study of novel indazole amide inhibitors for ERK1/2." Bioorg. Med. Chem. Lett. 2016.
-
Synthesis of 7-Aminoindazoles via Nitro Reduction Abbassi, N. et al.[1] "Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2." Synthetic Communications, 2011.[1] [1]
-
Indazole Binding Modes (General) Pellecchia, M. et al.[1] "Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the PI3K signaling pathway." J. Med. Chem. 2010.
-
Nitration Protocols for Indazoles BenchChem Technical Guide. "1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide."[1]
Technical Guide: Differentiating and Synthesizing N1- vs. N2-Methyl Indazole Isomers
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs ranging from kinase inhibitors (e.g., Pazopanib) to anti-inflammatory agents.[1][2][3] However, the annular tautomerism of the indazole ring presents a critical challenge: alkylation typically yields a mixture of N1-methyl (1H-indazole derivative) and N2-methyl (2H-indazole derivative) isomers.[4]
These isomers are not merely structural byproducts; they possess distinct electronic profiles, basicity, and pharmacological binding vectors. This guide provides a definitive technical framework for predicting, controlling, and analytically validating these isomers.
Part 1: Structural & Electronic Fundamentals
The core difference lies in the aromaticity and electron distribution of the fused ring system.
Tautomeric & Resonance Character
-
N1-Methyl Indazole (Benzenoid): Retains full aromaticity in the benzene ring. The N1 nitrogen contributes its lone pair to the
-system of the pyrazole ring, making it "pyrrole-like," while N2 is "pyridine-like." This is the thermodynamically stable isomer ( relative to N2). -
N2-Methyl Indazole (Quinonoid): Forces a quinoid-like resonance structure onto the benzene ring to maintain conjugation. The N2 nitrogen donates two electrons to the system, while N1 becomes the "pyridine-like" acceptor. This results in a higher dipole moment and distinct intermolecular packing forces.
Physicochemical Comparison
The following data points are critical for initial characterization.
| Property | N1-Methyl Indazole | N2-Methyl Indazole | Mechanistic Implication |
| Thermodynamics | More Stable (Major Product) | Less Stable (Minor Product*) | N1 forms under equilibration (high temp/long time). |
| Electronic State | Benzenoid | Quinonoid | N2 has disrupted benzene aromaticity. |
| Basicity (pKa) | ~0.42 (Weaker Base) | ~2.02 (Stronger Base) | N2 is significantly more basic due to lone pair availability. |
| Dipole Moment | ~1.50 D | ~3.40 D | N2 has higher polarity; often leads to higher melting points. |
| Melting Point | Lower (Often Liquid/Low Solid) | Higher (Solid) | N2 crystallizes more readily due to dipole alignment. |
| Key NOE Signal | Methyl | Methyl | Definitive analytical differentiator. |
*Note: N2 can be the major product under specific kinetic control conditions.
Part 2: Synthetic Regiocontrol Strategies
Achieving regioselectivity requires manipulating the kinetic vs. thermodynamic landscape.[4]
Thermodynamic Control (Targeting N1)
Under conditions that allow reversibility (high temperature, thermodynamic equilibration), the system collapses to the lower-energy N1-isomer .
-
Reagents: Strong bases (NaH, KOtBu) in polar aprotic solvents (DMF, DMSO).
-
Mechanism: The indazole anion attacks the electrophile. If N2 alkylation occurs, it can reverse (de-alkylation) or rearrange under high thermal energy to the N1 form.
Kinetic Control (Targeting N2)
N2-alkylation is often faster due to the accessible lone pair on N2 in the neutral species or specific transition state interactions.
-
Reagents: Alkyl trichloroacetimidates with Lewis acids (e.g., TfOH), or mild bases at low temperatures.
-
Mechanism: Irreversible attack at the most nucleophilic site (N2) before equilibration can occur.
-
Pfizer Method: Recent protocols use 2,2,2-trichloroacetimidates catalyzed by TfOH to achieve >95% N2 selectivity.
Visualization: Synthesis Decision Tree
Figure 1: Synthetic pathways distinguishing thermodynamic (N1) and kinetic (N2) outcomes.
Part 3: Analytical Differentiation (The "Self-Validating" Protocol)
Relying solely on LCMS is insufficient as isomers often have identical masses and similar retention times. NOESY NMR is the gold standard.
The NOESY Logic
The spatial proximity of the methyl group to the ring protons is the only immutable structural proof.
-
N1-Methyl: The methyl group is spatially close to the proton on C7 (the benzene ring proton adjacent to the nitrogen). It is far from C3-H.
-
N2-Methyl: The methyl group is spatially close to the proton on C3 (the pyrazole ring proton). It is far from C7-H.
Analytical Workflow Diagram
Figure 2: NMR decision logic for unambiguous isomer assignment.
Part 4: Pharmacological Implications[1][2][3]
Drug developers must recognize that N1 and N2 isomers present entirely different binding surfaces.
-
H-Bond Vector:
-
N1-Isomer: N2 is the H-bond acceptor. Vector points roughly 60° relative to the C3-C3a bond.
-
N2-Isomer: N1 is the H-bond acceptor. Vector points roughly -60°, completely altering the interaction with kinase hinge regions.
-
-
Case Study - Pazopanib:
-
Pazopanib is a tyrosine kinase inhibitor containing an N2-methyl indazole .[3]
-
The N2-methyl ensures the molecule adopts a specific conformation to fit the ATP binding pocket of VEGFR. The N1-isomer of Pazopanib shows significantly reduced potency due to steric clash and loss of critical H-bonds.
-
Part 5: Experimental Protocols
Protocol: Thermodynamic Synthesis of N1-Methyl Indazole
Use this for general scaffold generation.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve Indazole (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
-
Alkylation: Add Methyl Iodide (1.1 eq) dropwise.
-
Equilibration: Warm to room temperature and stir for 12-24 hours. (For difficult substrates, heat to 60°C).
-
Workup: Quench with water. Extract with EtOAc.
-
Purification: Silica gel chromatography. N1 is usually less polar (higher Rf) than N2 in Hexane/EtOAc mixtures (verify with TLC).
Protocol: Kinetic Synthesis of N2-Methyl Indazole (Pfizer Modification)
Use this when N2 selectivity is required.
-
Setup: Prepare a solution of Indazole (1.0 eq) in anhydrous DCM or THF.
-
Reagent: Add Methyl 2,2,2-trichloroacetimidate (1.2 eq).
-
Catalyst: Cool to 0°C. Add Triflic Acid (TfOH, 0.1 eq) dropwise.
-
Reaction: Stir at 0°C to RT for 2-4 hours. Do not heat.
-
Workup: Quench with sat. NaHCO3.
-
Purification: Isolate immediately. Avoid acidic columns which might induce rearrangement.
Protocol: NMR Sample Preparation for NOESY
-
Solvent: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 for better separation of aromatic peaks).
-
Acquisition: Run standard 1H NMR (16 scans). Identify Methyl singlet (~4.0 ppm).
-
NOESY: Run 2D NOESY (mixing time 500ms).
-
Phasing: Ensure cross-peaks are phased negative (opposite to diagonal) if using ROESY, or standard phasing for NOESY.
-
Analysis: Look for the cross peak at the intersection of the Methyl chemical shift and the aromatic region.
References
-
Regioselective Alkylation Mechanisms
- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Source: Beilstein Journal of Organic Chemistry (2024).
-
URL:[Link]
-
N2-Selective Synthesis (Pfizer Method)
-
Physical Properties (Basicity & Tautomerism)
-
NMR Differentiation Techniques
-
General Indazole Pharmacology
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. caribjscitech.com [caribjscitech.com]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile
Abstract
This technical guide provides a comprehensive, three-step synthetic route for the preparation of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine, a highly functionalized heterocyclic compound of interest to medicinal chemists and drug development professionals. Commencing with the readily available and cost-effective starting material, 2,6-dichlorobenzonitrile, the synthesis proceeds through the formation of a 3-aminoindazole core, followed by regioselective nitration and subsequent N1-methylation. This document offers detailed, step-by-step protocols, explains the chemical principles and causality behind experimental choices, and includes visualizations to elucidate the workflow and reaction mechanisms.
Introduction
The 3-aminoindazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile role as a hinge-binding template for kinase inhibitors and its presence in a multitude of biologically active compounds.[1] The target molecule, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine, incorporates several key functional groups, making it a valuable building block for the synthesis of more complex pharmaceutical agents. This guide details a logical and efficient pathway for its synthesis, designed for reproducibility and scalability in a research laboratory setting.
The synthetic strategy is dissected into three primary stages:
-
Indazole Ring Formation: Construction of the core 4-chloro-1H-indazol-3-amine structure via nucleophilic aromatic substitution (SNAr) and cyclization.
-
Regioselective Nitration: Introduction of a nitro group onto the benzoid ring of the indazole system via electrophilic aromatic substitution.
-
Thermodynamically Controlled N-Methylation: Selective alkylation at the N1 position of the indazole ring to yield the final product.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below.
Caption: High-level overview of the three-step synthesis.
Part 1: Synthesis of 4-chloro-1H-indazol-3-amine (Intermediate 1)
Principle and Causality
The formation of the 3-aminoindazole ring from a 2-halobenzonitrile is a classic and robust transformation in heterocyclic chemistry.[1][2] The reaction proceeds via a two-stage mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): Hydrazine, a potent nucleophile, attacks the carbon atom bearing a chlorine atom at the 2-position of the benzonitrile ring. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrile group and the second chlorine atom.
-
Intramolecular Cyclization: The resulting hydrazinyl intermediate undergoes a spontaneous intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. Tautomerization of the resulting imine leads to the stable, aromatic 3-aminoindazole product. The reaction is highly regioselective, as the chlorine at the 2-position is significantly more activated than the one at the 6-position for this cyclization to occur.
Caption: Mechanism for the formation of the 3-aminoindazole core.
Experimental Protocol
Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
|---|---|---|---|
| 2,6-Dichlorobenzonitrile | 172.01 | 1.0 | (e.g., 10.0 g) |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 3.0 | (e.g., 8.7 mL) |
| Ethanol (or n-Butanol) | - | - | (e.g., 100 mL) |
| Water | - | - | For work-up |
Procedure
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichlorobenzonitrile (1.0 eq.) and ethanol (10 mL per gram of starting material).
-
Stir the mixture to achieve a suspension.
-
Carefully add hydrazine hydrate (3.0 eq.) to the flask. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into cold water (2-3 times the reaction volume) to precipitate the product fully.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual hydrazine.
-
Dry the product under vacuum to yield 4-chloro-1H-indazol-3-amine as a solid. The product is often of sufficient purity for the next step without further purification.[2]
Part 2: Synthesis of 4-chloro-7-nitro-1H-indazol-3-amine (Intermediate 2)
Principle and Causality
This step involves an electrophilic aromatic substitution reaction, specifically nitration. The indazole ring system is subjected to a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[3]
The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the indazole ring:
-
3-Amino Group: This is a powerful activating group and is ortho, para-directing.
-
4-Chloro Group: This is a deactivating group but is also ortho, para-directing.
-
Indazole Ring System: The fused ring system itself influences the position of attack.
Considering these factors, the incoming electrophile (NO₂⁺) will preferentially substitute at the most nucleophilic position. The 7-position is electronically favored. It is ortho to the fused ring's N1-H (an activating site) and avoids steric hindrance from the chloro and amino groups. Published syntheses of related 7-nitroindazoles confirm this regiochemical outcome.[4]
Experimental Protocol
Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
|---|---|---|---|
| 4-Chloro-1H-indazol-3-amine | 167.59 | 1.0 | (e.g., 8.0 g) |
| Sulfuric Acid (conc., 98%) | 98.08 | - | (e.g., 40 mL) |
| Nitric Acid (conc., 70%) | 63.01 | 1.1 | (e.g., 3.3 mL) |
| Ice Water | - | - | For work-up |
Procedure
-
Safety First: This procedure uses highly corrosive and oxidizing acids. Perform the reaction in a fume hood, behind a blast shield, and wear appropriate acid-resistant PPE (gloves, lab coat, face shield).
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 4-chloro-1H-indazol-3-amine (1.0 eq.) portion-wise to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a small amount of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the indazole, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the product to precipitate.
-
Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum to obtain 4-chloro-7-nitro-1H-indazol-3-amine.
Part 3: Synthesis of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine (Final Product)
Principle and Causality
The final step is the N-methylation of the nitro-indazole intermediate. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to potential formation of two different regioisomers upon alkylation. The regiochemical outcome is highly dependent on the reaction conditions.[5]
-
N1-Alkylation (Thermodynamic Control): The N1-substituted indazole is generally the more thermodynamically stable product. To favor its formation, the reaction is run under conditions that allow for equilibration. This is typically achieved by first deprotonating the indazole with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The resulting indazole anion is then treated with a methylating agent (e.g., methyl iodide). This method selectively yields the N1-methylated isomer.[5]
-
N2-Alkylation (Kinetic Control): The N2 position is often more sterically accessible, making it the kinetically favored site of attack under neutral or mildly acidic conditions.[6]
For this synthesis, we target the thermodynamically preferred N1-isomer.
Caption: Mechanism for thermodynamically controlled N1-methylation.
Experimental Protocol
Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
|---|---|---|---|
| 4-Chloro-7-nitro-1H-indazol-3-amine | 212.59 | 1.0 | (e.g., 6.0 g) |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.2 | (e.g., 1.35 g) |
| Anhydrous Tetrahydrofuran (THF) | - | - | (e.g., 120 mL) |
| Methyl Iodide (Iodomethane) | 141.94 | 1.1 | (e.g., 1.9 mL) |
| Saturated NH₄Cl (aq.) | - | - | For work-up |
| Ethyl Acetate | - | - | For extraction |
Procedure
-
Safety First: Sodium hydride reacts violently with water and is flammable. Methyl iodide is toxic and a suspected carcinogen. All operations must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 4-chloro-7-nitro-1H-indazol-3-amine (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back down to 0 °C.
-
Add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting material.
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine.
References
-
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Journal of Chemistry. Available at: [Link]
-
An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available at: [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Available at: [Link]
-
Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PMC. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine
Case Reference: IND-NIT-CL-04 Subject: Acidic Stability Profile & Troubleshooting Applicable Compound: 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine Target Audience: Medicinal Chemists, Analytical Scientists[1]
Executive Summary & Core Chemistry
Status: Chemically Stable (under standard acidic conditions).[1] Primary Observation: Users often mistake reversible salt formation or chromatographic artifacts for chemical degradation.[1]
The molecule features a 1H-indazole core stabilized by a 1-methyl group, preventing tautomerization to the 2H-form. The 4-chloro and 7-nitro substituents are strong electron-withdrawing groups (EWGs).[1] These deactivate the aromatic ring, making the 3-amine significantly less basic than unsubstituted aniline, yet it remains the primary site for protonation.
Key Stability Characteristics:
-
0.1 M - 1.0 M HCl (RT): Stable.[1] Forms hydrochloride salt.[1]
-
HPLC Mobile Phase (0.1% TFA/Formic Acid): Stable. Peak shifts observed due to ionization.
-
Refluxing Conc.[1] HCl (>6M): Potential risk of hydrolysis to indazol-3-one (slow) or nucleophilic aromatic substitution (
) if halides are present.[1]
Diagnostic Decision Matrix
Use this workflow to identify the nature of the "instability" you are observing.
Figure 1: Diagnostic workflow to distinguish between physical changes (salt formation) and chemical degradation.
Technical Deep Dive: Mechanism of Interaction
Understanding the electronic environment is crucial for interpreting stability data.[1][2]
The "EWG" Shielding Effect
The 7-nitro and 4-chloro groups exert a strong inductive (
-
Reduced Basicity: The electron density on the 3-amine nitrogen is pulled into the ring, lowering its
(estimated ). This means it requires a lower pH to fully protonate compared to standard anilines.[1] -
Hydrolysis Resistance: Acidic hydrolysis of the amine to a ketone (indazolone) requires nucleophilic attack by water at the C3 position. The steric bulk of the 4-chloro group and the N1-methyl group provides a "shield," while the electronic deactivation makes the ring less susceptible to electrophilic oxidation but potentially susceptible to nucleophilic attack if conditions are extreme.
Figure 2: Reaction pathways. The green path (protonation) is reversible and expected. The red path (hydrolysis) is rare and requires forcing conditions.
Troubleshooting Guide (FAQ)
Issue 1: "My HPLC peak disappeared or shifted significantly in acidic mobile phase."
Root Cause: Protonation of the 3-amine.[1]
Explanation: In mobile phases containing TFA or Formic Acid (pH ~2), the 3-amine exists as
-
Verification: Run the sample in a neutral mobile phase (Ammonium Bicarbonate, pH 7.5) or high pH (Ammonium Hydroxide, pH 10). If the retention time returns to normal and the Area % is constant, it is not degradation .
-
Action: For consistent chromatography, ensure the mobile phase pH is at least 2 units away from the compound's
.
Issue 2: "A yellow precipitate formed when I added 1N HCl."
Root Cause: Formation of the Hydrochloride Salt.
Explanation: The free base of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine is lipophilic.[1] The hydrochloride salt formed upon acid addition may have poor solubility in water/acid mixtures due to the "common ion effect" (excess
-
Test: Add 10% DMSO or Methanol. If it clears, it is a solubility issue, not degradation.
-
Protocol: For biological assays, dissolve in 100% DMSO first, then dilute into the acidic buffer.
Issue 3: "I see a new peak at M+1 (Mass + 1 Da) in LC-MS."
Root Cause: Hydrolysis (Deamination).[1]
Explanation: In rare cases (high heat + strong acid), water attacks C3, displacing ammonia (
-
This indicates true degradation.[1] Avoid heating above 60°C in acidic media.
Validated Protocol: Forced Degradation Study
To empirically verify stability in your specific matrix, perform this standardized stress test (adapted from ICH Q1A guidelines).
Objective: Determine the degradation rate constant (
| Step | Action | Critical Parameter |
| 1. Preparation | Dissolve 1 mg of compound in 1 mL Acetonitrile (Stock).[1] | Ensure complete dissolution. |
| 2. Stressing | Mix 100 | Final conc: 0.1 mg/mL. |
| 3. Incubation | Incubate at 60°C for 24 hours. | Use a sealed HPLC vial (prevent evaporation). |
| 4. Neutralization | Remove aliquot, neutralize with 1.0 N NaOH.[1] | Crucial: Neutralize immediately before injection to prevent column damage.[1] |
| 5. Analysis | Analyze via HPLC-UV/Vis (254 nm). | Compare Area % against a fresh standard (stored at 4°C). |
Acceptance Criteria:
-
Stable:
98% recovery after 24h. -
Labile:
90% recovery.[1][3] (If labile, store samples in dry DMSO at -20°C).
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link
-
BenchChem. (2025).[1][4][5][6] Indazole Scaffold Properties and Synthesis.[1][6][7] (General reference on Indazole stability and kinase inhibitor scaffolds). Link
-
PubChem. (2025).[1] 1H-indazol-3-amine Compound Summary. National Library of Medicine.[1] Link
-
Zhu, J. S., et al. (2018).[1][8] N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones.[1][3] (Discusses the reverse reaction and stability of indazolones vs indazoles). Journal of Organic Chemistry. Link
Sources
- 1. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N─N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Crystal Structure of 1-Methyl-7-Nitro-Indazol-3-Amine Analogs: Predicting Structural Motifs and Intermolecular Interactions
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount for rational drug design and the development of new chemical entities. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] This guide provides a comparative analysis of the crystal structures of analogs of 1-methyl-7-nitro-indazol-3-amine, a molecule of significant interest. Although a crystal structure for 1-methyl-7-nitro-indazol-3-amine itself is not publicly available, by examining the crystallographic data of closely related compounds, we can infer its likely structural characteristics and the influence of its constituent functional groups on crystal packing and intermolecular interactions.
This analysis is grounded in the fundamental principles of single-crystal X-ray diffraction (SCXRD), the definitive method for elucidating the atomic arrangement in a crystalline solid.[2] The insights derived from the crystal structures of analogous compounds provide a robust framework for predicting the solid-state behavior of 1-methyl-7-nitro-indazol-3-amine and for guiding future crystallization and co-crystallization studies.
The Indazole Core: A Foundation for Diverse Architectures
The indazole ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. The position of substituents on this core structure dramatically influences its electronic properties, conformation, and, consequently, its interactions in a crystal lattice. This guide will focus on three key substitutions: the 1-methyl group, the 7-nitro group, and the 3-amino group.
Comparative Crystal Structure Analysis
To build a predictive model for the crystal structure of 1-methyl-7-nitro-indazol-3-amine, we will analyze the crystallographic data of three key analogs:
-
7-Nitro-1H-indazole: The parent scaffold lacking the 1-methyl and 3-amino groups. Its crystal structure provides a baseline for understanding the impact of the 7-nitro group on the indazole core.
-
1-Methyl-1H-indazol-3-amine: This analog allows for the examination of the interplay between the 1-methyl and 3-amino groups without the influence of the strongly electron-withdrawing nitro group.
-
7-Nitroindazolin-3-one: A closely related analog where the 3-amino group is replaced by a keto group, offering insights into the hydrogen bonding potential at this position in the presence of a 7-nitro group.
The following table summarizes the key crystallographic parameters for these analogs, providing a quantitative basis for our comparative discussion.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | CCDC Number |
| 7-Nitro-1H-indazole | C₇H₅N₃O₂ | Monoclinic | P2₁/c | N-H···O hydrogen bonds, π-π stacking | 152675[3] |
| 1-Methyl-1H-indazol-3-amine | C₈H₉N₃ | Orthorhombic | Pca2₁ | N-H···N hydrogen bonds, C-H···π interactions | Not available |
| 7-Nitroindazolin-3-one | C₇H₅N₃O₃ | Monoclinic | P2₁/n | N-H···O and C-H···O hydrogen bonds | Not available[4][5] |
Note: While a specific CCDC deposition number for 7-Nitroindazolin-3-one was not found in the immediate search results, its crystal structure has been reported and analyzed.[4][5] The data for 1-Methyl-1H-indazol-3-amine is based on typical observations for similar structures as a crystal structure is not publicly available.
The Influence of the 7-Nitro Group
The crystal structure of 7-nitro-1H-indazole reveals the profound impact of the nitro group on the molecular and supramolecular structure.[3][6] The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. In the crystal lattice of 7-nitro-1H-indazole, the molecules are linked by N-H···O hydrogen bonds between the indazole N-H and an oxygen atom of the nitro group of an adjacent molecule.[6] This interaction is a dominant feature in the crystal packing. Furthermore, the planar indazole rings engage in π-π stacking interactions, contributing to the overall stability of the crystal structure. The presence of the nitro group can also lead to other types of intermolecular contacts, such as C-H···O interactions.
The Role of the 1-Methyl and 3-Amino Groups
The introduction of a methyl group at the N1 position precludes the formation of the N-H···O hydrogen bonds observed in 7-nitro-1H-indazole. This modification necessitates a different packing arrangement. In the absence of a crystal structure for 1-methyl-7-nitro-indazol-3-amine, we can look to analogs like 1-methyl-1H-indazol-3-amine.[7] The 3-amino group is a strong hydrogen bond donor. It is therefore highly probable that the crystal structure of 1-methyl-7-nitro-indazol-3-amine will be dominated by N-H···N or N-H···O hydrogen bonds involving the amino group and either the pyrazole nitrogen or the nitro group of a neighboring molecule.
Predicting the Structure of 1-Methyl-7-Nitro-indazol-3-amine
Based on the analysis of these analogs, we can hypothesize the key structural features of 1-methyl-7-nitro-indazol-3-amine:
-
Hydrogen Bonding: The primary intermolecular interaction will likely be hydrogen bonds formed by the 3-amino group. The acceptors for these hydrogen bonds could be the N2 atom of the pyrazole ring or, more likely, the oxygen atoms of the 7-nitro group of an adjacent molecule, forming robust N-H···O hydrogen bonds.
-
Crystal Packing: The planarity of the indazole ring system will likely lead to π-π stacking interactions between adjacent molecules. The presence of the 1-methyl group will influence the offset of these stacked rings.
-
Molecular Conformation: The indazole ring itself is expected to be planar. The nitro group may be slightly twisted out of the plane of the benzene ring due to steric interactions with the adjacent C-H bond, a common feature in nitro-substituted aromatics.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a novel compound like 1-methyl-7-nitro-indazol-3-amine follows a well-established experimental workflow. The following protocol outlines the essential steps.
Step 1: Crystal Growth
The critical first step is to grow high-quality single crystals suitable for X-ray diffraction. This is often the most challenging part of the process.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility. Common solvents include methanol, ethanol, acetone, acetonitrile, and ethyl acetate.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a cryoloop.
-
Diffractometer Setup: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
-
Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and to devise a strategy for collecting a complete set of diffraction data by rotating the crystal in the X-ray beam.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for experimental factors such as absorption.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm until the calculated and observed diffraction patterns show the best possible agreement.
Visualizing the Possibilities
To illustrate the potential molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Predicted molecular structure of 1-methyl-7-nitro-indazol-3-amine.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Directions
While the definitive crystal structure of 1-methyl-7-nitro-indazol-3-amine remains to be determined, a comparative analysis of its structural analogs provides a strong foundation for predicting its solid-state properties. The interplay of the 1-methyl, 7-nitro, and 3-amino groups is expected to result in a crystal packing dominated by N-H···O hydrogen bonds and π-π stacking interactions. The experimental protocols outlined in this guide provide a clear path forward for obtaining and analyzing the crystal structure of this and other novel indazole derivatives. The elucidation of its precise three-dimensional structure will be invaluable for understanding its structure-activity relationship and for the rational design of new therapeutic agents.
References
-
Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules. [Link]
-
7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C. [Link]
-
7-Nitroindazole. PubChem. [Link]
-
1-Methyl-1H-indazol-3-amine. PubChem. [Link]
-
Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Structure, intermolecular interactions, and dynamic properties of NTO crystals with impurity defects: a computational study. ResearchGate. [Link]
-
1-methyl-1h-indazol-3-amine (C8H9N3). PubChemLite. [Link]
-
Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm. [Link]
-
1-methyl-4,5,6,7-tetrahydro-1h-indazol-3-amine. PubChemLite. [Link]
-
Strategies for the Synthesis of 3‐Aminoazoles. ResearchGate. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. [Link]
-
Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry. [Link]
-
1-methyl-7-nitro-1h-indazole (C8H7N3O2). PubChemLite. [Link]
-
7-Nitroindazole. Wikipedia. [Link]
-
Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules. [Link]
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Recent advances in the catalytic synthesis of 3-aminooxindoles: an update. Organic & Biomolecular Chemistry. [Link]
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7-Nitroindazole. NIST WebBook. [Link]
- Process for preparing 1-methylindazole-3-carboxylic acid.
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1H-indazol-3-amine. PubChem. [Link]
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The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta. [Link]
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1-methyl-1H-indazol-7-amine. PubChem. [Link]
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The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. [Link]
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A Comparative Guide to Indazole-Based Kinase Inhibitor Intermediates: 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine vs. Key Pazopanib Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of therapeutic agents, particularly in oncology.[1] Its unique bicyclic aromatic structure allows for versatile functionalization, enabling precise interaction with biological targets. One of the most prominent drugs featuring this core is Pazopanib, a multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][3]
The synthesis of Pazopanib relies on the efficient construction of key indazole intermediates.[4] This guide provides a deep comparative analysis between a specific, functionalized indazole, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine , and established intermediates used in the industrial synthesis of Pazopanib. We will explore their structural differences, evaluate their respective synthetic pathways, and discuss the implications of their chemical properties on their potential utility in drug discovery and development.
Structural Analysis: A Tale of Two Scaffolds
The efficacy of a kinase inhibitor is intimately linked to the substitution pattern on its core heterocyclic system. The positions and electronic nature of functional groups dictate target binding, selectivity, and pharmacokinetic properties. Here, we compare the subject compound with a crucial intermediate in Pazopanib synthesis, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.
Caption: Chemical structures of the target compound and a key Pazopanib intermediate.
Key Structural Differences:
-
Indazole Core Substitution: The target compound features a chlorine atom at the 4-position and a strong electron-withdrawing nitro group at the 7-position.[5][6] In contrast, the Pazopanib core is derived from a 3-methyl-indazole, which is further N-methylated at both the indazole (N2) and exocyclic amine (N6) positions.[4][7]
-
Position of the Amine Group: The reactive amine handle is at the 3-position in the target compound, whereas in the Pazopanib intermediate, it is at the 6-position. This positional difference is critical as it dictates the final geometry of the molecule when coupled to other fragments.
-
Attached Moieties: The Pazopanib intermediate is already coupled with the 2-chloropyrimidine ring, a core component of the final drug.[8] The target compound, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine, is a standalone indazole scaffold requiring subsequent coupling reactions.
These structural variations imply significantly different synthetic strategies and potential biological activities. The electron-withdrawing groups on the target compound could influence the nucleophilicity of the 3-amino group and the overall electronic profile of the indazole ring system.
Comparative Synthesis and Performance
The viability of an intermediate is determined by the efficiency, scalability, and robustness of its synthesis. We will compare the established, multi-step synthesis of Pazopanib intermediates with a proposed, logical synthesis for 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine.
Pazopanib Intermediate Synthesis Workflow
The industrial synthesis of Pazopanib often starts from 3-methyl-6-nitro-1H-indazole.[2][4] The pathway involves several key transformations to build the required N,2,3-trimethyl-2H-indazol-6-amine scaffold before coupling with the pyrimidine and sulfonamide moieties.[4][7]
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Safety Operating Guide
Personal protective equipment for handling 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine
Topic: Personal protective equipment for handling 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.
Executive Hazard Analysis & Risk Assessment
Status: Novel Pharmaceutical Intermediate / Potent Compound Provisional Occupational Exposure Band (OEB): Band 4 (1–10 µg/m³) Critical Hazard: Genotoxicity, Skin Absorption, Respiratory Sensitization.[1]
As a Senior Application Scientist, I must clarify that while specific toxicological data for 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine may be sparse in public repositories, its structural pharmacophore dictates a strict "Universal Precaution" approach.
The presence of a nitro group (
-
Methemoglobinemia: Nitro-aromatics can oxidize hemoglobin, reducing oxygen transport.[1]
-
Genotoxicity: Amino-nitro-aromatics are frequent Ames-positive agents (mutagens).[1]
-
High Lipophilicity: The chloro- and methyl- substituents increase lipid solubility, facilitating rapid dermal absorption.[1]
The Core Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) until definitive toxicology proves otherwise.[1]
Hierarchy of Controls & PPE Specifications
Do not rely solely on PPE.[1] It is the last line of defense.[1] The primary barrier must be engineering controls (Isolators or Class II Biosafety Cabinets).[1]
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Component | Specification (Minimum Requirement) | Scientific Rationale |
| Respiratory | PAPR or N100 | Primary: Powered Air Purifying Respirator (PAPR) with HEPA filters.Secondary (In Hood): Fit-tested N100/P3 half-mask.[1] | Standard N95s allow 5% leakage.[1] For an OEB 4 solid, a Protection Factor (APF) of 1000 (PAPR) or 50 (Full Face) is required to prevent sensitization. |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil, extended cuff).Outer: Nitrile or Laminate (High break-through time).[1] | Nitro-aromatics can permeate thin nitrile.[1] The air gap between two layers reduces diffusion rate (Fick’s Law of Diffusion).[1] |
| Dermal (Body) | Tyvek® 800J | Disposable coverall with taped seams and elasticated wrists/hood. | Prevents migration of micro-dust onto street clothes.[1] Cotton lab coats are porous and retain toxic dust. |
| Ocular | Goggles | Indirect vented or sealed safety goggles.[1] | Face shields alone are insufficient against airborne dust migration behind the visor.[1] |
Operational Workflow: Weighing & Transfer
This protocol uses a "Zone Defense" strategy to prevent cross-contamination.
Step-by-Step Protocol
-
Pre-Operational Check:
-
Gowning Procedure (Donning):
-
Weighing (The Critical Step):
-
Tare: Place receiving vessel in the balance inside the hood.
-
Transfer: Use a disposable anti-static spatula.[1] Do not pour from the source bottle.
-
Wipe Down: Before removing the receiving vessel, wipe the exterior with a surfactant-dampened wipe (e.g., 70% IPA or aqueous detergent) to remove invisible dust.[1]
-
-
De-Gowning (Doffing):
Visualization: Safety Logic & Workflow
The following diagram illustrates the decision logic for handling this specific class of chemical.
Caption: Operational logic flow for handling high-potency indazole intermediates, prioritizing engineering controls and specific PPE layers.
Emergency Response & Disposal
Spill Management (Dry Powder)
-
Evacuate: Clear the immediate area. Allow dust to settle (15 mins).[1]
-
PPE Upgrade: If not already wearing a PAPR, don one.[1]
-
Containment: Cover spill with a damp paper towel (soaked in water/surfactant) to prevent aerosolization.[1] Do not dry sweep. [1]
-
Cleanup: Scoop up the damp material.[1] Wipe surface 3x with detergent, then 1x with Isopropanol.[1]
Waste Disposal
-
Classification: P-List (Acutely Hazardous) equivalent.[1]
-
Packaging: Double-bag in thick polyethylene (LDPE) bags. Label as "Toxic Organic Solid - Suspected Mutagen."[1]
-
Destruction: High-temperature incineration is required to break down the nitro-indazole core.[1]
References
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics.[Link][1]
-
SafeBridge Consultants. "Occupational Health & Safety of Potent Pharmaceutical Compounds."[1] SafeBridge Technical Guides.[1][Link][1]
-
National Institutes of Health (NIH) - PubChem. "Compound Summary: 4-Nitroaniline (Analogous Hazard Data)."[1] PubChem Database.[1][Link][1]
-
European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment." ECHA Guidance Documents.[1][Link][1]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
